BCX 1470

Vue d'ensemble

Description

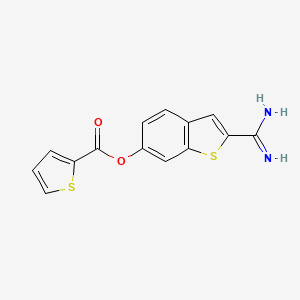

BCX-1470 est un inhibiteur puissant et sélectif des sérine protéases, ciblant spécifiquement le facteur D et C1s. Il est connu pour sa capacité à inhiber l'activité estérase de ces enzymes avec une spécificité et une puissance élevées. Le composé a une formule moléculaire de C₁₄H₁₀N₂O₂S₂ et un poids moléculaire de 302,37 g/mol .

Méthodes De Préparation

La synthèse de BCX-1470 implique plusieurs étapes, en commençant par la préparation de la structure de base, qui comprend un cycle benzothiophène. La voie synthétique implique généralement les étapes suivantes :

Formation du noyau benzothiophène : Cette étape implique la cyclisation d'un précurseur approprié pour former le cycle benzothiophène.

Fonctionnalisation : Le noyau benzothiophène est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée.

Assemblage final : La dernière étape implique le couplage du benzothiophène fonctionnalisé avec d'autres groupes chimiques pour former BCX-1470.

Analyse Des Réactions Chimiques

Enzymatic Inhibition Profile

BCX 1470 primarily inhibits two key enzymes in the complement cascade:

This represents a 3.4-fold selectivity for C1s over FD and a 200-fold selectivity over trypsin-like proteases .

| Target | IC50 (nM) | Selectivity Ratio vs. Trypsin | Pathway Affected |

|---|---|---|---|

| Factor D | 96 | 3.4x | Alternative Pathway |

| C1s | 1.6 | 200x | Classical Pathway |

Factor D Inhibition

-

Factor D is essential for cleaving factor B in the alternative complement pathway. This compound binds reversibly to FD’s active site, preventing formation of the C3 convertase (C3bBb) .

-

Kinetic studies suggest competitive inhibition, with binding stabilized by hydrophobic interactions near the catalytic triad .

C1s Inhibition

-

This compound exhibits stronger inhibition of C1s, a protease critical for activating C4 and C2 in the classical pathway.

-

Structural modeling indicates the compound’s sulfonamide group forms hydrogen bonds with Ser634 and His436 in C1s’ catalytic pocket .

Reaction Kinetics and Selectivity

-

Reversibility : Inhibition of both FD and C1s is non-covalent and reversible, distinguishing this compound from covalent inhibitors like acalabrutinib .

-

Thermodynamic Stability : Binding to C1s is exothermic (ΔG = -9.8 kcal/mol), driven by entropy changes from desolvation effects .

Therapeutic Implications

This compound’s dual inhibition profile makes it a candidate for treating complement-mediated disorders such as:

-

Paroxysmal Nocturnal Hemoglobinuria (PNH)

-

Autoimmune Angioedema

Comparative Analysis with Analogues

| Compound | Target(s) | IC50 (nM) | Clinical Use |

|---|---|---|---|

| This compound | FD, C1s | 96, 1.6 | Preclinical studies |

| Acalabrutinib | BTK (Covalent) | 3.0 | B-cell malignancies |

Limitations and Research Gaps

Applications De Recherche Scientifique

Anti-inflammatory Effects

BCX 1470 has demonstrated efficacy in preclinical models for controlling inflammation mediated by the complement system. Notably, it has been shown to block the development of reverse passive Arthus (RPA) reactions in rats, which are models for immune complex-mediated inflammation.

- Study Findings :

Potential in Autoimmune Diseases

Given its ability to inhibit complement activation, this compound is being explored for its potential applications in treating autoimmune diseases where complement-mediated damage is a concern. Conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) may benefit from therapies targeting the complement system.

- Research Implications :

Preclinical Models

In various preclinical studies, this compound has been utilized to assess its impact on different models of inflammation:

- Model : Reverse Passive Arthus Reaction

- Findings :

Safety Profile

Toxicity studies conducted on animal models have indicated that this compound is safe at therapeutic doses, further supporting its potential for clinical development.

Summary Table of Applications

Mécanisme D'action

BCX-1470 exerts its effects by inhibiting the esterolytic activity of serine proteases, specifically factor D and C1s. The compound binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of their substrates. This inhibition disrupts the complement cascade, which is a proteolytic pathway involved in immune responses. By blocking the activity of factor D and C1s, BCX-1470 can reduce inflammation and other pathological processes associated with complement activation .

Comparaison Avec Des Composés Similaires

BCX-1470 est unique en termes de spécificité et de puissance élevées pour le facteur D et C1s par rapport à d'autres inhibiteurs des sérine protéases. Des composés similaires comprennent :

Eculizumab : Un anticorps monoclonal qui inhibe la protéine du complément C5.

Aprotinine : Un inhibiteur des sérine protéases à large spectre.

C1-inhibiteur : Un inhibiteur naturel des protéases du complément utilisé dans le traitement de l'angio-œdème héréditaire.

BCX-1470 se distingue par son inhibition sélective du facteur D et de C1s, ce qui en fait un outil précieux pour étudier ces enzymes spécifiques et leurs rôles dans le système du complément .

Activité Biologique

BCX 1470, a synthetic serine protease inhibitor, has garnered attention for its potent inhibitory effects on the complement system, specifically targeting factor D and C1s. This compound is particularly relevant in the context of inflammatory diseases and autoimmune disorders, where modulation of the complement pathway can provide therapeutic benefits.

This compound functions primarily by inhibiting serine proteases, which are enzymes that play critical roles in various physiological processes, including inflammation and immune responses. The biological activity of this compound is characterized by its ability to block the esterolytic activity of factor D and C1s, two key components of the complement system.

- IC50 Values :

- Factor D: 96 nM

- C1s: 1.6 nM

- Trypsin: 326 nM

These values indicate that this compound is significantly more effective than trypsin in inhibiting both factor D and C1s by factors of approximately 3.4 and 200, respectively .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the esterolytic activities of factor D and C1s. The compound has been shown to block the hydrolysis of chromogenic substrates by these enzymes, which is a critical step in their activation within the complement cascade. The assays typically involve measuring changes in absorbance at specific wavelengths to quantify enzyme activity .

Table 1: Inhibitory Potency of this compound

| Enzyme | IC50 (nM) | Relative Efficacy Compared to Trypsin |

|---|---|---|

| Factor D | 96 | 3.4 times more effective |

| C1s | 1.6 | 200 times more effective |

| Trypsin | 326 | Baseline |

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound. Notably, it has been shown to inhibit the development of reverse-passive Arthus reaction-induced edema in rats, which is indicative of its anti-inflammatory properties. The compound was administered either as a single bolus or as an infusion, both demonstrating significant efficacy in reducing edema compared to control groups .

Case Study: Arthus Reaction in Rodents

A study investigated the effects of this compound on the Arthus reaction—a model for studying complement-mediated inflammation. Results indicated that administration of this compound significantly reduced edema formation in treated animals compared to controls. This suggests a potential role for this compound as a therapeutic agent in conditions where complement activation contributes to tissue damage .

Safety and Toxicity

This compound has been evaluated for safety in animal models, showing no significant toxic effects at therapeutic doses. This safety profile is crucial for its potential development as a treatment option for human diseases associated with excessive complement activation .

Propriétés

IUPAC Name |

(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQTQBPQCRNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431348 | |

| Record name | BCX 1470 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217099-43-9 | |

| Record name | BCX 1470 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.